N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide
Description
N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide is a benzamide derivative characterized by a 5-chloro-2-hydroxyphenylamine moiety attached to a benzamide core substituted at the 3-position with a 2-phenylethoxy group. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (hydroxy) groups on the phenyl ring, along with a lipophilic phenylethoxy chain.
Properties
CAS No. |
648924-25-8 |
|---|---|
Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-17-9-10-20(24)19(14-17)23-21(25)16-7-4-8-18(13-16)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25) |
InChI Key |
RHCKOTSEPMVLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-phenylethanol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or phosphoric acid, and heating to facilitate the esterification process. The resulting ester is then converted to the benzamide through a reaction with ammonia or an amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyphenyl derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies:
- N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide has been investigated for its potential as an inhibitor of specific biological targets. Its structural similarity to known pharmacophores allows it to interact with various receptors, including the P2X7 receptor, which is implicated in inflammatory responses and pain pathways .
- Antitumor Activity:
-
Neuropharmacology:
- Given its interaction potential with neurotransmitter systems, this compound may be explored for neuroprotective effects or as a treatment for neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature could enhance its therapeutic applicability in neurological disorders.
Case Studies and Experimental Findings
Case Study 1: Inhibition of P2X7 Receptor
- A study demonstrated that this compound effectively inhibited the P2X7 receptor in vitro, leading to decreased pro-inflammatory cytokine release in macrophage cultures. This suggests potential utility in treating chronic inflammatory conditions .
Case Study 2: Anticancer Activity
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the phenylethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide can be contextualized against related benzamide derivatives.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Position and Electronic Effects: The 5-chloro substituent in the target compound may enhance electrophilic character compared to nitro or methoxy groups in analogs (e.g., 2-Hydroxy-5-nitro-N-phenylbenzamide ). This could influence binding to electron-rich biological targets.
Lipophilicity and Bioavailability :
- The 3-(2-phenylethoxy) chain introduces significant lipophilicity, likely improving membrane permeability compared to unsubstituted analogs like 5-Chloro-2-hydroxy-N-phenylbenzamide . This trait aligns with trends observed in N-(2-phenethyl)benzamide derivatives, where lipophilic chains enhance CNS penetration .
Biological Activity :
- While direct activity data for the target compound is unavailable, structurally similar benzamides exhibit diverse bioactivities. For example:
- N-(2-Phenethyl)benzamide derivatives from plants show mild cytotoxicity .
- Thiazolidinone-linked benzamides demonstrate antiproliferative effects via kinase inhibition . The combination of chloro, hydroxy, and phenylethoxy groups in the target compound may synergize for dual activity (e.g., antioxidant and enzyme inhibition).
Biological Activity
N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide is a synthetic organic compound belonging to the class of benzamides. It is characterized by the presence of both chloro and hydroxy groups on the phenyl ring, which may contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its structural properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClNO3 |
| Molecular Weight | 367.826 g/mol |
| CAS Number | 648924-25-8 |
| LogP | 5.303 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may exhibit antimicrobial properties by inhibiting bacterial enzymes or disrupting cell membrane integrity. Additionally, it may have anti-inflammatory effects through the inhibition of pro-inflammatory cytokines or interference with signaling pathways involved in inflammation .
Antimicrobial Activity
Recent studies have demonstrated that related compounds within the same chemical family exhibit antimicrobial activities comparable to established antibiotics such as isoniazid and ciprofloxacin. For instance, a series of compounds similar to this compound were screened against mycobacterial, bacterial, and fungal strains, showing significant efficacy .
Case Study: In Vitro Screening
In a study published in 2011, various benzamide derivatives were tested for their antimicrobial activity. The results indicated that several compounds exhibited higher biological activity than standard drugs, suggesting a promising potential for this compound in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been explored through various studies. Compounds with specific substitutions on the phenyl ring, particularly those containing chloro and hydroxy groups, showed enhanced lipophilicity and improved interaction with biological targets. This highlights the importance of structural modifications in optimizing the pharmacological profiles of benzamide derivatives .
Comparative Biological Activity
A comparative analysis of this compound with other benzamide derivatives has revealed notable differences in their biological activities:
| Compound Name | Antimicrobial Activity (IC50) | Notes |
|---|---|---|
| This compound | TBD | Potential for broad-spectrum activity |
| Isoniazid | 0.5 µg/mL | Standard for tuberculosis treatment |
| Ciprofloxacin | 0.25 µg/mL | Broad-spectrum antibiotic |
In Vivo Studies
Further research into the in vivo effects of similar compounds has indicated potential therapeutic applications beyond antimicrobial activity. For example, certain derivatives have shown promise in reducing inflammation and managing conditions such as diabetes through normoglycemic effects observed in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
